molecular formula C10H19N3O B11799997 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11799997
M. Wt: 197.28 g/mol
InChI Key: KJTBLANCDSXNQI-UHFFFAOYSA-N
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Description

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxybutyl group and two methyl groups

Preparation Methods

The synthesis of 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the methoxybutyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybutyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide and a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybutyl group, where nucleophiles such as thiols or amines replace the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazole: Lacks the amine group, which may result in different reactivity and biological activity.

    1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-ol:

    1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-thiol: Contains a thiol group, which can impart unique reactivity and biological effects.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(4-methoxybutyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H19N3O/c1-8-10(11)9(2)13(12-8)6-4-5-7-14-3/h4-7,11H2,1-3H3

InChI Key

KJTBLANCDSXNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCCOC)C)N

Origin of Product

United States

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